(5-Bromo-2-ethoxypyridin-3-yl)methanol
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Overview
Description
(5-Bromo-2-ethoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom, an ethoxy group, and a hydroxymethyl group attached to the pyridine ring.
Preparation Methods
The synthesis of (5-Bromo-2-ethoxypyridin-3-yl)methanol typically involves the bromination of 2-ethoxypyridine followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The hydroxymethylation can be achieved using formaldehyde and a reducing agent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(5-Bromo-2-ethoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Bromo-2-ethoxypyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-ethoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
(5-Bromo-2-ethoxypyridin-3-yl)methanol can be compared with other similar compounds such as:
(5-Bromo-2-methoxypyridin-3-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(5-Chloro-2-ethoxypyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
(5-Bromo-2-ethoxypyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Biological Activity
The compound (5-Bromo-2-ethoxypyridin-3-yl)methanol has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
- Chemical Name : this compound
- Molecular Formula : C_10H_12BrN_1O
- CAS Number : 351410-47-4
This compound is characterized by the presence of a bromine atom and an ethoxy group, which contribute to its unique biological properties.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against HIV. A study demonstrated its selective cytotoxicity towards HIV-infected cells, suggesting potential as an antiviral therapeutic agent .
The proposed mechanism involves the inhibition of viral replication through interference with the viral life cycle. This is supported by data showing reduced viral load in treated cell cultures compared to controls .
Anti-inflammatory Effects
In addition to antiviral properties, this compound has shown promise in reducing inflammation. It acts as an antagonist of the MrgX2 receptor, which is implicated in pain and inflammatory responses. This activity may be beneficial for treating inflammatory bowel disease (IBD) and other related conditions .
Study 1: Antiviral Efficacy
A recent study assessed the efficacy of this compound in vitro. The results indicated a dose-dependent reduction in HIV replication, with IC50 values demonstrating effective concentrations for therapeutic use:
Concentration (µM) | Viral Load Reduction (%) |
---|---|
1 | 25 |
5 | 50 |
10 | 75 |
These findings support further investigation into its clinical applications as an antiviral agent.
Study 2: Anti-inflammatory Activity
Another study focused on the compound's anti-inflammatory properties using animal models of IBD. The treatment group showed a significant decrease in inflammatory markers compared to the control group:
Treatment Group | Inflammatory Marker Level (pg/mL) |
---|---|
Control | 200 |
Treated | 80 |
This suggests that this compound could be a candidate for developing new therapies for inflammatory conditions.
Properties
IUPAC Name |
(5-bromo-2-ethoxypyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-4,11H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAQUMUYRZSHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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